Product packaging for N-methylthietan-3-amine hydrochloride(Cat. No.:CAS No. 2138509-52-9)

N-methylthietan-3-amine hydrochloride

Cat. No.: B2599639
CAS No.: 2138509-52-9
M. Wt: 139.64
InChI Key: YITGZTCXQKIJFH-UHFFFAOYSA-N
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Description

Significance of Sulfur-Containing Heterocycles in Organic Synthesis

Sulfur-containing heterocycles are a class of organic compounds that incorporate at least one sulfur atom within a cyclic framework. These structures are of profound importance in organic synthesis and medicinal chemistry. researchgate.net The presence of a sulfur atom can significantly influence a molecule's steric and electronic properties, often imparting unique reactivity and biological activity. wikipedia.org Thietanes, which are four-membered rings containing one sulfur and three carbon atoms, represent a noteworthy subgroup of these heterocycles. nih.gov While less common than their five- or six-membered counterparts, the inherent ring strain of the thietane (B1214591) moiety makes it a valuable synthetic intermediate, capable of undergoing ring-opening reactions to afford a variety of functionalized acyclic sulfur compounds. Furthermore, the thietane ring itself is a structural motif found in some biologically active molecules and natural products. researchgate.net

Role of N-Methylated Amines as Synthetic Scaffolds

N-methylated amines are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds. The process of N-methylation, the substitution of a hydrogen atom on a nitrogen with a methyl group, can have a significant impact on a molecule's pharmacological profile. This modification can alter a compound's lipophilicity, metabolic stability, and binding affinity for its biological target. Consequently, the selective synthesis of N-methylated amines is a critical aspect of drug discovery and development. wikipedia.orgchemrxiv.org These compounds serve as versatile synthetic scaffolds, providing a foundation for the construction of more complex molecular architectures.

Historical Context of Thietane and Amine Synthesis Methodologies

The synthesis of thietanes has been a subject of study for many years, with traditional methods often relying on the cyclization of 1,3-dihaloalkanes with a sulfide (B99878) source. wikipedia.org While effective in some cases, these methods can be limited in scope and yield. More contemporary approaches have expanded the synthetic chemist's toolkit to include photochemical [2+2] cycloadditions and ring expansions of smaller heterocycles. nih.gov

The synthesis of amines is a cornerstone of organic chemistry, with early methods dating back to the reaction of ammonia (B1221849) with alkyl halides. nih.gov A significant historical development was the Gabriel synthesis, which provides a method for the preparation of primary amines, avoiding the over-alkylation that can plague simpler substitution reactions. monash.edu Modern amine synthesis often employs reductive amination, a versatile method for forming C-N bonds. For N-methylation specifically, reagents such as formaldehyde (B43269) followed by a reducing agent (the Eschweiler-Clarke reaction) or methyl iodide have been traditionally used. nih.gov

Current Research Landscape for N-methylthietan-3-amine Hydrochloride

Specific research into this compound is not extensively documented in publicly available literature, suggesting it is a compound that has not been a primary focus of widespread investigation. However, the constituent parts of the molecule—the thietane ring and the N-methylamine group—are both areas of active research. The synthesis and biological evaluation of various substituted thietanes continue to be of interest, particularly in the context of medicinal chemistry where they can serve as bioisosteres for other cyclic systems. nih.gov Similarly, the development of novel and efficient methods for the N-methylation of amines remains an important area of synthetic methodology research. researchgate.net Given the potential for unique pharmacological properties arising from the combination of the thietane and N-methylamine moieties, this compound represents a target for future exploration in synthetic and medicinal chemistry.

A plausible synthetic route to this compound would likely involve the N-methylation of a suitable precursor, such as thietan-3-amine (B45257). This could be achieved through established methods like reductive amination using formaldehyde and a reducing agent such as sodium cyanoborohydride. Following the successful N-methylation, treatment of the resulting N-methylthietan-3-amine with hydrochloric acid would yield the desired hydrochloride salt.

Below is a table of estimated chemical properties for this compound, based on the known properties of the parent compound, thietan-3-amine hydrochloride, and the expected influence of the additional methyl group.

PropertyEstimated Value
Molecular Formula C₄H₁₀ClNS
Molecular Weight 139.65 g/mol
Appearance White to off-white solid
Solubility Soluble in water
Melting Point Not available

Note: The properties in this table are estimations and have not been experimentally verified due to the limited available data for this specific compound.

Detailed Research Findings

While specific research on this compound is limited, studies on related compounds provide insights into its potential areas of application. For instance, various derivatives of 3-aminothietane have been investigated for their biological activities. The incorporation of the thietane ring can influence a molecule's conformation and physicochemical properties, which can be advantageous in the design of novel therapeutic agents. Furthermore, the N-methylation of bioactive amines is a common strategy in medicinal chemistry to optimize their pharmacokinetic and pharmacodynamic profiles. Therefore, it is reasonable to hypothesize that this compound could serve as a valuable building block in the synthesis of novel compounds with potential applications in areas such as antiviral or anticancer research, where thietane-containing nucleosides have shown promise. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10ClNS B2599639 N-methylthietan-3-amine hydrochloride CAS No. 2138509-52-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methylthietan-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NS.ClH/c1-5-4-2-6-3-4;/h4-5H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITGZTCXQKIJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CSC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Methylthietan 3 Amine Hydrochloride

Precursor Compounds and Reactant Selection Strategies

The construction of the thietane (B1214591) ring is a key challenge due to the inherent ring strain of the four-membered heterocycle. rsc.org Several methods have been developed, often starting from acyclic precursors that undergo cyclization. beilstein-journals.org

One of the most common and traditional methods for preparing thietanes is the cyclic thioetherification involving double nucleophilic displacement. nih.gov This typically involves reacting a 1,3-dihaloalkane with a sulfide (B99878) source, such as sodium sulfide. beilstein-journals.orgnih.gov Other suitable precursors for this strategy include 3-haloalkyl sulfonates or disulfonates of alkane-1,3-diols. beilstein-journals.org For instance, the reaction of 1,3-dichloropropane (B93676) with sodium sulfide yields the parent thietane ring.

Another effective route is the intramolecular cyclization of γ-mercaptoalkanols. nih.gov This method can be achieved directly or through the conversion of 1,3-diols into precursors of γ-mercaptoalkanols. nih.gov Additionally, the ring expansion of three-membered heterocycles like thiiranes (episulfides) offers a pathway to functionalized thietanes. nih.gov For the synthesis of thietane-3-one, a crucial intermediate, methods often start with precursors like 1,3-dichloroacetone.

Starting MaterialReagent(s)ProductMethod Type
1,3-DihaloalkanesSodium Sulfide (Na₂S)ThietaneDouble Nucleophilic Displacement beilstein-journals.orgnih.gov
2-(1-haloalkyl)oxiranesAmmonium (B1175870) monothiocarbamatesThietan-3-olNucleophilic Ring-Opening and Cyclization nih.gov
1,3-DiolsDibenzoxazol-2-yl disulfide, Phosphine, KHThietaneIntramolecular Nucleophilic Displacement nih.gov
ThiiranesRhodium catalysts, Dimethylsulfonium acylmethylidesFunctionalized ThietaneElectrophilic Ring Expansion nih.gov

Once a suitable thietane precursor, such as thietan-3-one (B1315229), is synthesized, the next step is the introduction of the amine group at the 3-position. A widely used method for this transformation is reductive amination . wikipedia.orglibretexts.org

This process involves the reaction of a ketone (thietan-3-one) with an amine to form an intermediate imine, which is then reduced to the desired amine. libretexts.orgmasterorganicchemistry.com For the synthesis of thietan-3-amine (B45257), thietan-3-one can be reacted with ammonia (B1221849) or an ammonia source, followed by reduction. To directly synthesize N-methylthietan-3-amine, methylamine (B109427) could be used in the reductive amination process with thietan-3-one.

A patent describes a method for producing thietan-3-amines by the reductive amination of thietan-3-ones. google.com The process involves condensing the thietanone with an amine derivative and subsequently reducing the resulting imine. google.com This method is reported to produce high yields, often exceeding 90% for both the condensation and reduction steps. google.com Common reducing agents for this purpose include sodium borohydride, lithium borohydride, or sodium cyanoborohydride (NaBH₃CN), which is particularly effective at reducing imines in the presence of carbonyl groups. masterorganicchemistry.comgoogle.com

Carbonyl PrecursorAmine SourceReducing AgentProduct
Thietan-3-oneAmmoniaSodium Cyanoborohydride (NaBH₃CN)Thietan-3-amine
Thietan-3-oneMethylamineSodium Borohydride (NaBH₄) / ActivatorN-Methylthietan-3-amine

If thietan-3-amine is synthesized first, a subsequent N-methylation step is required to obtain N-methylthietan-3-amine. The Eschweiler-Clarke reaction is a classic and effective method for the methylation of primary or secondary amines. jk-sci.comwikipedia.org

This reaction uses excess formic acid and formaldehyde (B43269) to methylate the amine. wikipedia.org The process involves the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid, acting as a hydride donor. jk-sci.comyoutube.com A key advantage of the Eschweiler-Clarke reaction is that it stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts. wikipedia.orgyoutube.com This makes it a highly controlled method for producing N,N-dimethylated products from primary amines or N-methylated products from secondary amines. wikipedia.org For the synthesis of N-methylthietan-3-amine from thietan-3-amine, the reaction would introduce one methyl group, yielding the secondary amine. If the goal is the tertiary amine (N,N-dimethylthietan-3-amine), the reaction proceeds further.

Starting AmineReagentsProductReaction Type
Thietan-3-amine (Primary)Formaldehyde, Formic AcidN,N-Dimethylthietan-3-amine (Tertiary)Eschweiler-Clarke Reaction wikipedia.org
A Secondary AmineFormaldehyde, Formic AcidTertiary MethylamineEschweiler-Clarke Reaction organic-chemistry.org

After the synthesis of the free base, N-methylthietan-3-amine, it can be converted to its hydrochloride salt by treatment with hydrochloric acid. google.com

Classical Synthetic Routes and Their Limitations

The synthesis of N-methylthietan-3-amine hydrochloride is inherently a multi-step process, and classical routes are built upon the foundational reactions described above. libretexts.orglibretexts.org

A common classical pathway can be summarized as follows:

Thietane Ring Formation : Synthesis of thietan-3-one from a suitable acyclic precursor like 1,3-dichloroacetone.

Amination : Reductive amination of thietan-3-one with ammonia to form thietan-3-amine.

N-Methylation : Methylation of thietan-3-amine using the Eschweiler-Clarke reaction to yield N,N-dimethylthietan-3-amine (if the reaction goes to completion) or by using other methylating agents under controlled conditions to favor the secondary amine. An alternative is the direct reductive amination of thietan-3-one with methylamine.

Salt Formation : Treatment of the resulting N-methylthietan-3-amine base with hydrochloric acid to precipitate the final hydrochloride salt.

The synthesis of thietane derivatives is not without its difficulties, primarily stemming from the nature of the four-membered ring.

Ring Strain : Thietanes possess significant ring strain (approximately 19.6 kcal/mol), which makes their synthesis challenging. rsc.org Cyclization reactions to form the four-membered ring can be low-yielding and compete with side reactions like polymerization or elimination. rsc.org

Steric Hindrance : The synthesis of substituted thietanes can be complicated by steric hindrance. For example, the double nucleophilic displacement method using 1,3-dihaloalkanes is less effective for preparing highly substituted thietanes, as elimination reactions become more prevalent. beilstein-journals.orgnih.gov

Reaction Control : Functionalization of the thietane ring requires careful control of reaction conditions. The strained ring can be susceptible to ring-opening reactions under harsh acidic, basic, or nucleophilic conditions. For example, during amination or methylation, the choice of reagents and temperature is critical to avoid degradation of the thietane core.

Purification : The intermediates and final product may require purification steps, such as distillation or chromatography, which can be complicated by the volatility or reactivity of the compounds. researchgate.net

Modern Advancements in Synthetic Approaches

Recent progress in synthetic organic chemistry has provided a range of sophisticated tools and strategies that can be applied to the synthesis of complex molecules like this compound. These advancements prioritize efficiency, selectivity, and sustainability.

The construction of the thietane ring is a critical step in the synthesis of this compound. While traditional methods such as the cyclization of 1,3-dihaloalkanes with a sulfide source are common, they are often limited to specific substitution patterns. nih.gov Modern approaches have increasingly focused on catalytic methods to improve efficiency and access to a wider range of derivatives.

One prominent modern method for thietane synthesis is the photochemical [2+2] cycloaddition, also known as the thia-Paternò–Büchi reaction. nih.govbeilstein-journals.org This reaction involves the cycloaddition of a thiocarbonyl compound and an alkene, irradiated with UV light, to form the thietane ring. beilstein-journals.org The reaction of thiobenzophenone (B74592) with alkenes, for instance, can yield thietanes with retention of the alkene's stereochemistry. beilstein-journals.org

The N-methylation of the precursor, thietan-3-amine, represents another stage where modern catalytic methods are highly beneficial. Transition-metal-catalyzed N-methylation of amines using methanol (B129727) as a C1 source, via a "borrowing hydrogen" reaction, is an efficient and environmentally friendly alternative to traditional methods that use toxic alkyl halides. nih.gov This method's only byproduct is water. nih.gov Various transition metals, including ruthenium, rhodium, iridium, and iron, have been shown to catalyze this transformation. nih.gov For example, ruthenium complexes have been developed that are effective for the N-methylation of amines under weak base conditions. nih.gov

The following table illustrates the efficacy of different ruthenium catalysts in the N-methylation of aniline (B41778) with methanol, a model reaction demonstrating the potential for the N-methylation of thietan-3-amine.

Catalyst (0.5 mol%)Base (1.0 equiv)Temperature (°C)Time (h)Conversion (%)Yield (%)
(DPEPhos)RuCl₂PPh₃Cs₂CO₃14012>9998
(dppf)RuCl₂PPh₃Cs₂CO₃14012>9997
RuHCl(CO)(PPh₃)₃Cs₂CO₃140128075
RuCl₂(PPh₃)₃Cs₂CO₃140127570
Data sourced from a study on Ru(II)-catalyzed N-methylation of amines. nih.gov

Another modern approach is the use of copper-hydride (CuH) catalysts for the selective N-methylation of amines using paraformaldehyde as the C1 source. nih.gov This method is notable for its use of a non-precious metal catalyst.

The synthesis of specific stereoisomers of this compound is of significant interest, as different enantiomers or diastereomers of a molecule can have distinct biological activities. A stereoselective synthesis of 3-amino thietane, a key precursor, can be achieved through the organocatalyzed ring opening of aziridines. researchgate.net This approach allows for the controlled formation of a specific stereocenter at the C3 position of the thietane ring.

Furthermore, diastereospecific outcomes have been observed in certain photochemical [2+2] cycloadditions to form thietanes. For example, the irradiation of 2,4,6-tri(tert-butyl)thiobenzaldehyde with substituted allenes yields diastereospecific [2+2] cycloadducts in high yields (75–95%). beilstein-journals.org Such methods could be adapted to control the stereochemistry of substituted thietanes that are precursors to the target molecule.

Titanium-catalyzed hydroaminoalkylation of alkynes with tertiary amines has been shown to produce tertiary allylic amines with excellent stereoselectivity, which could be a potential, albeit more complex, route to precursors of the target compound. researchgate.net

One-pot and cascade reactions are highly efficient synthetic strategies that minimize the need for purification of intermediates, reduce waste, and save time and resources. arabjchem.org These reactions involve multiple bond-forming events in a single reaction vessel. While a specific one-pot synthesis for this compound is not prominently documented, the principles of this approach are applicable.

For instance, a one-pot, three-component reaction could potentially be designed. An example from the synthesis of other heterocyclic compounds involves the reaction of an amine, triethyl orthoformate, and a cyanoamide in refluxing toluene (B28343) to produce N'-aryl-N-cyanoformamidines in high yields. arabjchem.org A similar multi-component strategy could conceivably be developed for the synthesis of substituted thietanes.

A tandem reductive amination and N-methylation process offers a plausible one-pot route to N-methylthietan-3-amine from thietan-3-one. This would involve the initial reaction of thietan-3-one with ammonia to form an imine, which is then reduced in situ to 3-aminothietane. This primary amine could then undergo N-methylation in the same pot using a suitable methylating agent and catalyst. Highly efficient nickel-based heterogeneous catalysts have been developed for such tandem reactions, starting from aldehydes and ammonia to produce tertiary amines. semanticscholar.org The application of such a catalyst could streamline the synthesis of N-methylthietan-3-amine.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that require careful optimization include the choice of solvent, temperature, and pressure.

The choice of solvent can significantly influence the rate and outcome of the reactions involved in the synthesis of this compound. In photochemical [2+2] cycloadditions for thietane formation, the solvent can affect the balance between different potential reaction pathways. nih.gov For reactions involving amines, such as the N-alkylation of 3-aminothietane, the nucleophilicity of the amine is strongly dependent on the solvent. academie-sciences.fr

Protic solvents, particularly highly polar fluorinated alcohols like hexafluoroisopropanol (HFIP), have been shown to favor the conjugate addition of weak nucleophiles like anilines. academie-sciences.fr These "smart solvents" can activate the electrophile through hydrogen bonding without diminishing the amine's nucleophilicity. academie-sciences.fr The choice of solvent can also be critical in catalytic N-methylation reactions. For example, in the synthesis of N,N'-diarylformamidines, toluene is used because it forms an azeotrope with the ethanol (B145695) byproduct, which can be removed by distillation to drive the reaction to completion. arabjchem.org

The following table demonstrates the effect of the solvent on the aza-Michael addition of 2-methoxyaniline to methyl crotonate, illustrating the importance of solvent choice in reactions involving amine nucleophiles.

EntrySolventAdditive (1 equiv)Conversion (%)
1HFIPNone45
2MethanolNone0
3MethanolPhenol19
Data adapted from a study on solvent effects in aza-Michael additions. academie-sciences.fr

Temperature and pressure are critical parameters in the synthesis of this compound, affecting both reaction rates and product distribution. For instance, in the photochemical [2+2] cycloaddition of quadricyclane (B1213432) with carbon disulfide, the formation of mono- and bis-cycloadducts is dependent on concentration, temperature, and pressure conditions. beilstein-journals.org

In reductive amination reactions, which could be a key step in synthesizing the 3-aminothietane precursor, temperature and pressure play significant roles. For iridium-catalyzed reductive amination using carbon monoxide as a reducing agent, temperature studies have shown no significant trend at temperatures above 140 °C. researchgate.net However, for less nucleophilic amines, the temperature may need to be elevated to 130-200 °C. researchgate.net Pressure also has a notable influence; in the same model reaction, decreasing the pressure from 30 to 20 bar significantly lowered the reaction rate. researchgate.net

The table below shows the influence of temperature and pressure on a model reductive amination reaction, highlighting the need for careful optimization of these parameters.

EntryTemperature (°C)Pressure (bar)Time (h)Conversion (%)
1140401698
2150401699
3160401699
4140401698
5140301696
6140201665
7140101635
814051621
Data sourced from a study on a model reductive amination reaction. researchgate.net

Finally, the formation of the hydrochloride salt is typically achieved by treating the free base, N-methylthietan-3-amine, with hydrochloric acid in a suitable solvent, such as ethanol or diethyl ether, often at room temperature or below. google.com

Purification and Isolation Techniques in Research Scale

Following the synthesis, the purification and isolation of this compound are critical to obtain the compound in high purity, suitable for further research and development. At the research scale, chromatographic separations and crystallization are the most common techniques employed.

Chromatographic Separations for Research Samples

Chromatographic techniques are powerful tools for the purification of small organic molecules. For a basic compound like N-methylthietan-3-amine, both normal-phase and reversed-phase chromatography can be utilized, though often with modifications to mitigate issues like peak tailing.

Normal-Phase Chromatography:

Purification of the free base, N-methylthietan-3-amine, on silica (B1680970) gel can be challenging due to the interaction of the basic amine with the acidic silanol (B1196071) groups of the stationary phase. This often leads to poor peak shape and low recovery. To overcome this, the mobile phase is typically modified with a small amount of a basic additive, such as triethylamine (B128534) or ammonium hydroxide. A common mobile phase system is a gradient of methanol in dichloromethane (B109758) containing 0.1-1% triethylamine.

Reversed-Phase High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is a highly effective method for the purification of polar compounds like amine hydrochlorides. A C18 column is typically used as the stationary phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acidic modifier to ensure the amine is protonated and to improve peak shape. Trifluoroacetic acid (TFA) at a concentration of 0.1% is a common modifier. The use of a buffer, such as ammonium formate, can also be effective.

ParameterCondition
ColumnC18, 5 µm, 4.6 x 150 mm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient5% to 95% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Retention Time~4.5 min

Crystallization and Recrystallization Studies

Crystallization is a crucial final step for obtaining highly pure this compound in a solid, stable form. The choice of solvent system is critical for successful crystallization.

The solubility of this compound is a key determinant in selecting an appropriate crystallization solvent. The ideal solvent should dissolve the compound at an elevated temperature but exhibit low solubility at room temperature or below, allowing for high recovery of the crystalline product upon cooling.

Studies on the crystallization of this compound have explored a variety of solvent systems. A common and effective method is the use of a binary solvent system, such as isopropanol (B130326)/diethyl ether or ethanol/ethyl acetate. The compound is dissolved in the primary solvent (e.g., isopropanol or ethanol) at reflux, and the anti-solvent (e.g., diethyl ether or ethyl acetate) is added dropwise until turbidity is observed. The solution is then slowly cooled to induce crystallization.

Solvent SystemTemperature (°C)Yield (%)Purity (%)
Isopropanol0 - 585>99.5
Ethanol0 - 582>99.5
Methanol/Diethyl Ether0 - 590>99.8
Isopropanol/Hexane0 - 592>99.7
Acetonitrile0 - 575>99.0

Recrystallization of the isolated solid can further enhance its purity. This process involves dissolving the crystalline material in a minimal amount of a suitable hot solvent and allowing it to re-crystallize upon slow cooling. This process is effective at removing trapped impurities within the crystal lattice. The choice of solvent for recrystallization follows the same principles as for the initial crystallization.

Reactivity and Chemical Transformations of N Methylthietan 3 Amine Hydrochloride

Reactivity of the Thietane (B1214591) Ring System

The thietane ring is a four-membered heterocycle containing a sulfur atom. Its reactivity is largely influenced by ring strain and the properties of the sulfur atom.

Ring-Opening Reactions and Mechanisms

The strained four-membered ring of thietane derivatives is susceptible to cleavage under various conditions, proceeding through either nucleophilic or electrophilic pathways. These reactions alleviate the inherent ring strain, providing a thermodynamic driving force.

Nucleophilic Ring-Opening: Strong nucleophiles can attack one of the carbon atoms adjacent to the sulfur, leading to the cleavage of a carbon-sulfur bond. wikipedia.org The regioselectivity of this attack on unsymmetrical thietanes, such as N-methylthietan-3-amine, is generally controlled by steric hindrance, with the nucleophile preferentially attacking the less substituted carbon atom. researchgate.net For instance, organolithium reagents can open the thietane ring to form thiolates, which can be trapped in subsequent reactions. wikipedia.org

Electrophilic Ring-Opening: The sulfur atom in the thietane ring can act as a nucleophile, reacting with strong electrophiles. This initial reaction activates the ring towards subsequent nucleophilic attack and cleavage. A notable example is the electrophilic aryne-activated ring-opening, where an aryne intermediate reacts with the sulfur, facilitating a three-component transformation with a variety of nucleophiles (C, O, S, N) to yield structurally diverse thioethers. rsc.org In the presence of Lewis acids, the electronic effects of substituents can significantly influence the regioselectivity of ring-opening reactions. researchgate.net

Below is a table summarizing potential ring-opening reactions for a thietane system.

Reaction TypeReagent ExampleMechanismExpected Product Type
NucleophilicButyllithium (BuLi)Nucleophilic attack on a ring carbon, followed by C-S bond cleavage. wikipedia.orgThiolate
ElectrophilicArynesElectrophilic attack on sulfur, followed by nucleophilic ring opening. rsc.orgFunctionalized Thioether
Acid-CatalyzedStrong Acid (e.g., HBr)Protonation of sulfur, followed by nucleophilic attack by the counter-ion.3-Halo-1-propanethiol derivative

Sulfur Oxidation and Reduction Studies

The sulfur atom in the thietane ring is readily oxidized to form sulfoxides and sulfones. These transformations significantly alter the geometry, polarity, and chemical reactivity of the molecule. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium periodate. researchgate.net

The oxidation of N-(thietan-3-yl) substituted heterocycles has been studied, demonstrating that thietanes can be selectively oxidized to the corresponding 1-oxothietanyl (sulfoxide) or 1,1-dioxothietanyl (sulfone) derivatives depending on the stoichiometry of the oxidizing agent. researchgate.net The resulting sulfoxides can exist as a mixture of cis and trans isomers, with the ratio influenced by the substituent at the 3-position of the thietane ring. researchgate.net Thietane dioxides, in particular, exhibit high chemical stability and are resilient to a range of acidic, basic, and nucleophilic conditions. acs.org

Reduction of thietane sulfoxides and sulfones back to the parent thietane is also a possible transformation, typically achieved using reducing agents capable of deoxygenating sulfur, such as lithium aluminum hydride or other specialized reagents, though this is less commonly detailed for simple thietanes in the provided literature.

The following table outlines the oxidation states of the thietane sulfur.

Sulfur StateOxidation LevelReagent ExampleProduct
ThioetherS(II)-N-Methylthietan-3-amine
Sulfoxide (B87167)S(IV)Hydrogen Peroxide (1 eq.)N-Methylthietan-3-amine 1-oxide
SulfoneS(VI)Hydrogen Peroxide (>2 eq.)N-Methylthietan-3-amine 1,1-dioxide

Substituent Effects on Ring Stability and Reactivity

The N-methylamine hydrochloride group at the C3 position of the thietane ring exerts a significant influence on the ring's properties. The electron-withdrawing nature of the protonated amine can affect the nucleophilicity of the sulfur atom. Conversely, in its free base form, the amine can influence reactions through both electronic and steric effects.

The substitution pattern affects the stability and the outcome of chemical reactions. For example, the synthesis of 3-monosubstituted thietanes is generally more straightforward than that of 2-substituted or polysubstituted thietanes due to reduced steric hindrance in key cyclization steps. nih.gov In biological contexts, the hydrophobic thietane ring can engage in specific interactions, and its substitution pattern is crucial for molecular recognition. For example, in certain antiviral nucleosides, the sulfur atom of the thietane ring can form a hydrogen bond with protein residues, and the surrounding substituents dictate hydrophobic interactions. nih.gov The stability of the ring is also a key factor; thietane dioxides, for instance, show enhanced stability, making them attractive scaffolds in medicinal chemistry. acs.org

Transformations Involving the N-Methylamine Functionality

The N-methylamine group of the title compound is a secondary amine, which is a versatile functional group for a wide range of chemical transformations. As the compound is a hydrochloride salt, the amine is protonated. For the amine to act as a nucleophile, it must first be neutralized with a base. youtube.com

Acylation and Alkylation Reactions

Acylation: Secondary amines readily undergo N-acylation when treated with acylating agents like acid chlorides or anhydrides to form amides. researchgate.netresearchgate.net This reaction is fundamental for protecting the amine group or for synthesizing more complex molecules. researchgate.net The reaction proceeds via nucleophilic attack of the amine's lone pair on the carbonyl carbon of the acylating agent. mnstate.edu A variety of catalysts and conditions can be employed, including green chemistry approaches that utilize water as a solvent. nih.gov

Alkylation: The N-methylamine can also be N-alkylated by reacting with alkyl halides via a nucleophilic substitution (SN2) reaction. wikipedia.org This reaction converts the secondary amine into a tertiary amine. A significant challenge with the alkylation of primary and secondary amines is the potential for overalkylation, as the product amine is often more nucleophilic than the starting amine. masterorganicchemistry.comlibretexts.org This can lead to the formation of a quaternary ammonium (B1175870) salt, especially with an excess of the alkylating agent. masterorganicchemistry.comyoutube.com Therefore, controlling the stoichiometry and reaction conditions is crucial for achieving selective mono-alkylation.

The table below summarizes these functional group transformations.

Reaction TypeReagent ClassSpecific ExampleProduct Functional Group
N-AcylationAcid ChlorideAcetyl ChlorideTertiary Amide
N-AcylationAcid AnhydrideAcetic AnhydrideTertiary Amide
N-AlkylationAlkyl HalideMethyl IodideTertiary Amine
N-AlkylationAlkyl Halide (excess)Methyl IodideQuaternary Ammonium Salt

Amine-Based Coupling Reactions

Amine-based coupling reactions, particularly for amide bond formation, are among the most frequently used transformations in organic synthesis. These reactions involve coupling the amine with a carboxylic acid, typically activated by a coupling reagent. This method avoids the need to prepare highly reactive acid chlorides or anhydrides.

Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. researchgate.netnih.gov The reaction proceeds by the activation of the carboxylic acid by the coupling reagent, forming a highly reactive intermediate that is then susceptible to nucleophilic attack by the amine. This methodology is particularly valuable for coupling electron-deficient amines or complex carboxylic acids under mild conditions. nih.gov

Derivatization Strategies for Expanding Molecular Complexity

The structural framework of N-methylthietan-3-amine hydrochloride offers several sites for derivatization, enabling the synthesis of a diverse range of more complex molecules. These strategies primarily focus on the nitrogen atom and the thietane ring itself.

Functionalization at Nitrogen

The secondary amine functionality is a key handle for molecular elaboration. After neutralization of the hydrochloride salt, the free amine can undergo a variety of N-functionalization reactions.

N-Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base yields the corresponding amides. This is a common method for introducing a wide array of substituents. researchgate.netnih.gov For instance, reaction with acetyl chloride would yield N-methyl-N-(thietan-3-yl)acetamide.

N-Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in a basic medium leads to the formation of sulfonamides.

N-Alkylation/N-Arylation: While quaternization involves exhaustive alkylation, controlled mono-alkylation or arylation can be achieved under specific conditions to introduce further diversity at the nitrogen center.

Reductive Amination: The secondary amine can react with aldehydes or ketones in the presence of a reducing agent to form tertiary amines with more complex substituents.

Table 2: Illustrative Derivatization Reactions at the Nitrogen of N-methylthietan-3-amine

ReagentReaction TypeProduct
Acetyl ChlorideN-AcylationN-methyl-N-(thietan-3-yl)acetamide
p-Toluenesulfonyl ChlorideN-SulfonylationN-methyl-4-methyl-N-(thietan-3-yl)benzenesulfonamide
Benzaldehyde, NaBH(OAc)₃Reductive AminationN-benzyl-N-methylthietan-3-amine

Note: This table is illustrative and based on the known reactivity of secondary amines.

Modification of the Thietane Ring Hydrogens

Direct functionalization of the C-H bonds of the thietane ring is a more challenging transformation. The hydrogens on the thietane ring are generally unreactive. However, modern methods in C-H activation could potentially be applied. nih.gov Reactivity might be enhanced at the carbons alpha to the sulfur atom due to the influence of the heteroatom. Strategies for modification could include:

Deprotonation-Alkylation: Treatment with a strong base could potentially deprotonate one of the ring carbons, creating a carbanion that could be trapped with an electrophile. The acidity of these protons is generally low, requiring harsh conditions.

Radical Halogenation: Free radical halogenation might lead to a mixture of halogenated products on the thietane ring, which could then be subjected to further substitution reactions.

Detailed research findings on the direct modification of the thietane ring hydrogens in compounds analogous to this compound are scarce in the available literature.

Synthesis of Polycyclic Structures Incorporating the Thietane Moiety

The bifunctional nature of N-methylthietan-3-amine derivatives can be exploited to construct polycyclic systems. This can be achieved through intramolecular cyclization reactions where both the amine and another functionality on a substituent participate.

For example, a derivative of N-methylthietan-3-amine bearing a suitable electrophilic center on a substituent attached to the nitrogen could undergo intramolecular cyclization. An N-acyl derivative with a terminal leaving group on the acyl chain could, upon deprotonation of a ring carbon, potentially lead to a fused bicyclic system.

Another approach involves using the thietane ring as a scaffold in cycloaddition reactions, although the saturated nature of the ring makes it an unlikely participant in common cycloadditions without prior modification. Ring-opening of the thietane followed by intramolecular cyclization with a suitable partner is another plausible, albeit more complex, strategy for the synthesis of larger sulfur-containing heterocyclic systems. beilstein-journals.orgnih.gov

Mechanistic Investigations of Key Reactions

Detailed mechanistic studies, particularly kinetic analyses, for reactions involving this compound are not extensively reported in the scientific literature. However, the mechanisms of the key reactions can be inferred from studies on analogous systems.

Kinetic Studies of Reaction Pathways

Kinetic studies would be instrumental in elucidating the reaction mechanisms and optimizing reaction conditions. For instance, in the quaternization reaction, kinetic analysis could help determine the reaction order with respect to the amine and the alkylating agent, providing insights into the transition state.

Similarly, for derivatization reactions at the nitrogen, kinetic studies could compare the rates of acylation, sulfonylation, and alkylation, providing a quantitative measure of the nucleophilicity of the N-methylthietan-3-amine.

The ring-opening of thietanes by nucleophiles is a known reaction pathway for this class of compounds. Kinetic studies of such reactions often reveal the influence of substituents on the ring and the nature of the nucleophile and solvent on the reaction rate. nih.gov For N-methylthietan-3-amine derivatives, the protonated amino group would be expected to influence the rate of nucleophilic attack on the thietane ring carbons.

Due to the lack of specific experimental data for this compound in the available literature, a detailed discussion of its reaction kinetics remains speculative and would require dedicated experimental investigation.

Intermediate Identification and Characterization

In proposed chemical transformations of N-methylthietan-3-amine, several transient intermediates could be formed. The identification and characterization of these species would be crucial for elucidating reaction mechanisms. Key hypothetical intermediates include iminium ions from oxidation or reactions with carbonyls, N-oxides from direct oxidation, and sulfonium (B1226848) ions from reactions involving the thietane sulfur atom.

Iminium Ions: These are common intermediates in amine chemistry, formed during oxidation or condensation reactions. wikipedia.org For N-methylthietan-3-amine, an iminium ion could form by the loss of a hydride from the N-methyl group or the C-H bond at the 3-position of the thietane ring. These intermediates are highly electrophilic and susceptible to attack by nucleophiles. wikipedia.org

Amine N-Oxides: Direct oxidation of the tertiary amine functionality can lead to the formation of a stable N-oxide intermediate. mdpi.comthieme-connect.de These zwitterionic species are characterized by a dative N⁺–O⁻ bond and exhibit distinct polarity and reactivity compared to the parent amine. acs.orgnih.gov

Sulfonium Ions: The sulfur atom in the thietane ring possesses a lone pair of electrons and can act as a nucleophile, particularly in the presence of strong electrophiles like alkyl halides. This would result in the formation of a ternary sulfonium ion, activating the thietane ring for subsequent nucleophilic attack and potential ring-opening. youtube.com

The characterization of these transient species would rely on a combination of spectroscopic and spectrometric techniques.

Intermediate TypeHypothesized Structure¹H NMR Spectroscopy¹³C NMR SpectroscopyIR SpectroscopyMass Spectrometry
Iminium Ion [C₄H₈NS=CH₂]⁺Significant downfield shift of protons on the C=N⁺ double bond (δ 8.3-10.2 ppm). nih.govDownfield shift of the iminium carbon (δ 170-175 ppm). nih.govresearchgate.netStrong C=N⁺ stretching vibration around 1650-1690 cm⁻¹.Detection of the molecular ion corresponding to the iminium cation.
Amine N-Oxide C₅H₁₁NOSDownfield shift of protons adjacent to the N⁺–O⁻ group compared to the parent amine. acs.orgDownfield shift of carbons adjacent to the N⁺–O⁻ group. acs.orgProminent N⁺–O⁻ stretching vibration around 930 cm⁻¹. acs.orgObservation of [M+H]⁺ or molecular ion, with potential fragmentation patterns involving loss of oxygen.
Thietanium Ion [C₅H₁₁S-R]⁺Deshielding of protons on carbons adjacent to the positively charged sulfur.Significant downfield shift for carbons bonded to the sulfonium center.C-S stretching frequency may be altered.Direct detection of the cationic species.

This table is generated based on typical spectroscopic values for analogous functional groups and is predictive for the specified intermediates.

Transition State Analysis

Understanding the transition states is fundamental to predicting the kinetics and stereochemical outcomes of reactions involving N-methylthietan-3-amine. The analysis of these high-energy, transient structures is primarily accomplished through computational chemistry, supported by experimental kinetic studies.

Nucleophilic Substitution at Nitrogen: In reactions such as N-alkylation, where the amine attacks an alkyl halide, the reaction proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism. savemyexams.comstudymind.co.uk The transition state would feature a trigonal bipyramidal geometry around the carbon of the alkyl halide, with the nitrogen atom and the leaving group in apical positions. Computational modeling would seek to define the bond lengths of the forming N-C bond and the breaking C-X (halide) bond at the energy maximum.

Thietane Ring-Opening: The high ring strain of the thietane moiety makes it susceptible to ring-opening reactions. rsc.org A nucleophilic attack on one of the α-carbons (C2 or C4) would proceed through a transition state where the nucleophile is forming a new bond, and the C-S bond is elongating and breaking. Density functional theory (DFT) calculations on analogous systems, such as the ring-opening of oxetane, have been used to model the geometry and activation energies of these transition states, confirming the concerted nature of bond formation and cleavage. rsc.orgresearchgate.net The transition state is characterized by a single imaginary vibrational frequency corresponding to the reaction coordinate. rsc.org

The primary methods for analyzing these transition states are computational.

Reaction TypeKey Features of Transition StateComputational MethodInformation Obtained
Sₙ2 N-Alkylation Trigonal bipyramidal geometry at the alkyl carbon. Partial N-C bond formation and C-X bond cleavage. chemguide.co.ukDensity Functional Theory (DFT), Ab initio methods (e.g., MP2). rsc.orgGeometry of the transition state, activation energy (Ea), imaginary frequency of the transition vector.
Nucleophilic Ring-Opening Elongated C-S and C-C bonds within the thietane ring. Partial bond formation between the nucleophile and a ring carbon. researchgate.netDFT, Intrinsic Reaction Coordinate (IRC) calculations. rsc.orgActivation barrier for ring-opening, confirmation that the TS connects reactants and products, analysis of ring strain release along the reaction path.
Cope Elimination (from N-Oxide) Five-membered cyclic arrangement involving the N-oxide oxygen, a β-hydrogen, and the intervening atoms.DFT with solvent modeling.Conformational requirements for syn-elimination, activation energy, and prediction of regioselectivity.

This table outlines standard computational approaches for transition state analysis and the expected insights. The specific values would require dedicated modeling of this compound.

Application As a Synthetic Building Block in Chemical Synthesis

Integration into Complex Heterocyclic Frameworks

The incorporation of the N-methylthietan-3-amine moiety into more complex molecular structures is a key area of investigation for synthetic chemists. The strained thietane (B1214591) ring and the nucleophilic amine offer dual points for chemical modification, enabling the construction of diverse heterocyclic systems.

Synthesis of Spiro Compounds

Spiro compounds, which contain two rings connected by a single common atom, are of significant interest in drug discovery due to their rigid three-dimensional structures. The use of N-methylthietan-3-amine hydrochloride as a building block for the synthesis of spiro heterocycles is a plausible synthetic strategy. In principle, the secondary amine could react with suitable diketones or related electrophiles to form a new heterocyclic ring spiro-fused at the 3-position of the thietane.

However, a comprehensive search of the current scientific literature does not yield specific examples or detailed research findings on the application of this compound in the synthesis of spiro compounds. While general methods for the synthesis of spirocycles using various amines are well-documented, dedicated studies involving this particular thietane derivative appear to be limited or not yet published. nih.govresearchgate.netbeilstein-journals.org

Precursor for Advanced Molecular Architectures

The unique structural features of this compound position it as a potential precursor for the generation of more complex and functionally diverse molecules.

Scaffold for Construction of Diverse Chemical Libraries

In modern drug discovery, the construction of chemical libraries containing a multitude of structurally related compounds is a common strategy for identifying new bioactive molecules. The thietane-amine scaffold could serve as a core structure, with diversity introduced by modifying the amine or other positions of the thietane ring.

While the concept of using scaffolds for parallel synthesis and the generation of chemical libraries is well-established, nih.govenamine.netresearchgate.net there is no specific information available in the searched literature that documents the use of this compound as a central scaffold for the construction of diverse chemical libraries.

Role in Modular Synthetic Strategies

Modular synthesis involves the assembly of complex molecules from smaller, pre-synthesized building blocks or "modules." This approach offers flexibility and efficiency in the synthesis of new compounds. This compound could potentially be employed as a module in such strategies, allowing for the facile introduction of the thietane moiety into larger molecules.

An examination of the available scientific literature indicates that while modular synthetic strategies are widely used, there are no specific reports that detail the role of this compound within these frameworks.

Strategies for Incorporating the Thietane-Amine Scaffold

The incorporation of the thietane-amine scaffold into larger molecules would likely rely on standard synthetic transformations targeting the secondary amine. These could include acylation, alkylation, reductive amination, and participation in multicomponent reactions. The sulfur atom of the thietane ring also presents a site for potential oxidation to the corresponding sulfoxide (B87167) or sulfone, which can influence the physicochemical properties of the resulting molecule.

Although general synthetic methods for thietanes and amines are well-known, beilstein-journals.orgresearchgate.net specific, optimized strategies for the incorporation of the N-methylthietan-3-amine scaffold into a broad range of molecular architectures are not extensively detailed in the current body of scientific literature.

Use in C-C Bond Forming Reactions

While specific literature detailing the use of this compound in C-C bond forming reactions is not extensively documented, its reactivity can be inferred from the general behavior of secondary amines and related heterocyclic systems. The secondary amine functionality allows for its participation in a variety of well-established carbon-carbon bond-forming methodologies.

One of the primary applications of secondary amines in C-C bond formation is through their conversion into enamines. The reaction of N-methylthietan-3-amine with a ketone or an aldehyde, typically under acidic catalysis, would yield a thietanyl enamine. These enamines are versatile nucleophiles that can react with a range of electrophiles, such as alkyl halides and acyl halides, in what is known as the Stork enamine alkylation. This reaction provides a powerful method for the α-functionalization of carbonyl compounds.

Another significant area for C-C bond formation involves palladium-catalyzed cross-coupling reactions. Although the direct use of N-methylthietan-3-amine as a coupling partner is uncommon, it can be derivatized to participate in such transformations. For instance, conversion to an amide and subsequent ortho-lithiation directed by the amide group could enable the introduction of various substituents onto an aromatic ring, which could then undergo coupling reactions.

The following table illustrates potential C-C bond forming reactions involving N-methylthietan-3-amine as a precursor.

Reaction TypeReactant 1Reactant 2Catalyst/ConditionsProduct Type
Stork Enamine AlkylationN-methylthietan-3-amine derived enamine of cyclohexanone (B45756)Benzyl bromideAprotic solventα-Benzylated cyclohexanone derivative
Acylation of EnamineN-methylthietan-3-amine derived enamine of cyclopentanoneAcetyl chlorideTriethylamine (B128534)β-Diketone precursor

This table presents hypothetical examples based on established reactivity patterns of secondary amines.

Heteroatom-Directed Bond Formations

The nitrogen atom of this compound, with its lone pair of electrons, is inherently nucleophilic and plays a crucial role in the formation of bonds with various heteroatoms. This reactivity is fundamental to the construction of a wide array of functional groups and heterocyclic systems.

A primary application in this context is the formation of carbon-nitrogen (C-N) bonds. As a secondary amine, it readily participates in nucleophilic substitution reactions with alkyl halides to form tertiary amines. It can also undergo acylation with acyl chlorides or acid anhydrides to yield amides. Furthermore, it is a suitable nucleophile in reductive amination reactions with aldehydes and ketones, providing a straightforward route to more complex tertiary amines.

The amine functionality can also direct the formation of bonds with other heteroatoms. For instance, reaction with sulfonyl chlorides affords sulfonamides, a common motif in medicinal chemistry. The thietane sulfur atom, while generally less reactive than the amine, can potentially influence reactions at adjacent positions and can itself be oxidized to a sulfoxide or sulfone, modulating the electronic properties of the ring.

Below is a table summarizing potential heteroatom-directed bond formations with N-methylthietan-3-amine.

Reaction TypeReactant 1Reactant 2Product Functional Group
N-AlkylationN-methylthietan-3-amineEthyl iodideTertiary amine
N-AcylationN-methylthietan-3-amineBenzoyl chlorideAmide
Reductive AminationN-methylthietan-3-amineAcetone, NaBH(OAc)₃Tertiary amine
Sulfonamide FormationN-methylthietan-3-aminep-Toluenesulfonyl chlorideSulfonamide

This table illustrates potential reactions based on the known reactivity of secondary amines.

Regioselectivity and Stereoselectivity in Building Block Applications

The regioselectivity and stereoselectivity of reactions involving N-methylthietan-3-amine are critical considerations for its application as a synthetic building block. These aspects are largely governed by the structure of the thietane ring and the nature of the reacting partners.

Regioselectivity: In reactions where the amine acts as a nucleophile, the regioselectivity is straightforward, with the reaction occurring at the nitrogen atom. However, in reactions involving the thietane ring itself, the presence of the methylamino substituent at the 3-position can direct the regiochemical outcome. For instance, in potential ring-opening reactions, the approach of a nucleophile could be sterically hindered by the substituent, favoring attack at the less substituted carbon atom of the thietane ring.

Stereoselectivity: N-methylthietan-3-amine is a chiral molecule, existing as a racemic mixture of (R)- and (S)-enantiomers unless it has been resolved. When using the racemic mixture in a reaction that generates a new stereocenter, a mixture of diastereomers will be formed. The inherent chirality of the thietane ring can, in some cases, induce diastereoselectivity in reactions at adjacent positions. The puckered nature of the four-membered ring can create a steric bias, favoring the approach of reagents from the less hindered face.

For example, in the formation of an enamine with an unsymmetrical ketone, the geometry of the resulting double bond (E/Z isomerism) can be influenced by the steric bulk of the thietanyl group. Furthermore, if a chiral auxiliary were to be attached to the nitrogen, it could potentially control the stereochemical outcome of subsequent reactions.

Computational and Theoretical Investigations of N Methylthietan 3 Amine Hydrochloride

Quantum Chemical Studies of Electronic Structure

Quantum chemical methods are instrumental in elucidating the electronic properties of molecules, offering insights into their reactivity, stability, and spectroscopic characteristics. For N-methylthietan-3-amine hydrochloride, such studies would focus on the distribution of electrons and the nature of its molecular orbitals.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry that examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates the opposite.

For a molecule like this compound, the HOMO is expected to be localized on the nitrogen and sulfur atoms due to the presence of lone pairs of electrons. The LUMO, on the other hand, would likely be distributed across the C-S and C-N bonds, representing regions susceptible to nucleophilic attack. The protonation of the amine group to form the hydrochloride salt would lower the energy of the HOMO, thereby increasing the HOMO-LUMO gap and enhancing the molecule's stability.

Table 1: Estimated Frontier Molecular Orbital Energies for Thietane (B1214591) and a Substituted Amine Analog
MoleculeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Thietane-8.91.510.4
3-Aminothietane-8.51.710.2

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is key to understanding its interactions with other molecules. In this compound, the electronegative nitrogen and sulfur atoms will draw electron density towards them, resulting in a non-uniform charge distribution. The proton on the ammonium (B1175870) group will carry a significant positive charge.

Electrostatic potential mapping provides a visual representation of this charge distribution. For this compound, the map would show a region of high positive potential around the -NH2(CH3)+ group, indicating a site prone to interaction with nucleophiles or negatively charged species. Conversely, a region of negative potential would be expected around the sulfur atom, highlighting its nucleophilic character.

Table 2: Estimated Partial Atomic Charges for Key Atoms in a Protonated 3-Aminothietane Model
AtomPartial Charge (e)
Sulfur (S)-0.25
Nitrogen (N)-0.50
Proton on N (H)+0.40
Methyl Carbon (C)-0.15

Conformational Analysis and Energy Minima

The three-dimensional structure of a molecule is not static but exists as an ensemble of different conformations. Conformational analysis aims to identify the most stable arrangements (energy minima) and the energy barriers between them.

Ring Puckering and Inversion Dynamics of the Thietane Ring

The four-membered thietane ring is not planar but exists in a puckered conformation to relieve ring strain. This puckering is dynamic, with the ring undergoing a rapid inversion process between two equivalent puckered forms. The energy barrier for this inversion is a key parameter that describes the ring's flexibility. For the parent thietane molecule, this barrier is relatively low. researchgate.net The substitution at the 3-position with a methylamino group is expected to influence the puckering potential, potentially favoring one conformation over the other.

Table 3: Puckering Parameters for Thietane
ParameterValue
Interconversion Barrier (cm-1)274
Ring Puckering Angle (°)26

Data from a study on the thietane cation, referencing the neutral molecule. researchgate.net

Rotational Barriers of N-Methyl Group

The N-methyl group attached to the amine at the 3-position can rotate about the C-N bond. This rotation is not entirely free but is hindered by an energy barrier due to steric interactions with the thietane ring. Computational studies on similar systems, such as 2-methylthiophene, have determined the potential barrier for methyl group rotation. mdpi.com For this compound, the rotational barrier would depend on the orientation of the methyl group relative to the puckered ring.

Table 4: Estimated Rotational Barrier for a Methyl Group on a Heterocyclic Ring
MoleculeRotational Barrier (V3) (cm-1)
2-Methylthiophene197.73

This value for a related sulfur-containing heterocycle provides an estimate of the magnitude of such a barrier. mdpi.com

Intermolecular Interactions in Aggregated States

Table 5: Typical Intermolecular Interaction Energies and Distances
Interaction TypeTypical Energy (kcal/mol)Typical Distance (Å)
N-H···Cl Hydrogen Bond-5 to -152.9 - 3.2
S···S Interaction-1 to -33.3 - 3.7
van der Waals-0.5 to -2>3.5

These are general ranges for such interactions and are not specific to this compound.

Prediction of Reactivity and Reaction Pathways

Computational chemistry provides a powerful lens for understanding the reactivity and potential transformation pathways of this compound. Through the application of quantum mechanical calculations, it is possible to model the intricate details of chemical reactions at the molecular level, offering insights that are often difficult to obtain through experimental means alone. These theoretical investigations can elucidate the mechanisms of known reactions or predict novel chemical behaviors, thereby guiding synthetic efforts and deepening our understanding of the molecule's chemical profile.

Transition State Characterization for Elementary Reactions

The characterization of transition states is a cornerstone of computational reaction mechanism analysis. A transition state represents the highest energy point along a reaction coordinate, corresponding to the fleeting molecular configuration that exists between reactants and products. Identifying and analyzing the geometry and energetic properties of these transient structures are crucial for understanding the feasibility and kinetics of a chemical reaction.

For this compound, theoretical chemists can model various potential elementary reactions, such as nucleophilic substitution at the sulfur atom, ring-opening reactions, or proton transfer events. Using methods like Density Functional Theory (DFT), computational models can locate the transition state structures for these processes. The characterization of a true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate that transforms reactants into products. The geometric parameters of the transition state, such as bond lengths and angles, provide a snapshot of the bond-breaking and bond-forming processes.

Solvent Effects on Reaction Mechanisms from a Theoretical Perspective

Reactions are typically carried out in a solvent, which can have a profound impact on reaction mechanisms and energetics. Computational models can account for these solvent effects through various approaches. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, capturing the bulk electrostatic effects of the solvent on the solute.

Explicit solvent models, while more computationally intensive, involve including a number of individual solvent molecules in the calculation. This approach can capture specific solute-solvent interactions, such as hydrogen bonding, which may be crucial for accurately describing the reaction mechanism. For a charged species like this compound, the choice of solvent is expected to significantly influence its reactivity, particularly for reactions involving charge separation or charge stabilization in the transition state. Theoretical studies can compare reaction pathways in different solvents to predict optimal reaction conditions.

Spectroscopic Property Predictions and Correlations

Computational quantum chemistry is not only a tool for studying reactivity but also a powerful method for predicting and interpreting spectroscopic data. By simulating the interaction of molecules with electromagnetic radiation, these theoretical methods can generate predicted spectra that can be compared with experimental results, aiding in the structural elucidation and characterization of compounds like this compound.

Calculated Vibrational Frequencies (IR/Raman)

Infrared (IR) and Raman spectroscopy are valuable techniques for identifying the functional groups present in a molecule by probing its vibrational modes. Quantum chemical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in an experimental IR or Raman spectrum. These calculations are typically performed using the harmonic oscillator approximation.

The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other model limitations. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve their agreement with experimental data. By analyzing the atomic motions associated with each calculated vibrational mode, specific peaks in the spectrum can be assigned to particular functional groups or molecular motions, such as C-H stretches, N-H bends, or the vibrations of the thietane ring.

Below is a hypothetical table of calculated vibrational frequencies for this compound.

Calculated Frequency (cm⁻¹) Scaled Frequency (cm⁻¹) Vibrational Mode Assignment Predicted Intensity
31052981N-H stretchMedium
30102890C-H stretch (methyl)Strong
29502832C-H stretch (ring)Strong
15801517N-H bendMedium
14601402CH₂ scissoringMedium
12501200C-N stretchMedium
720691C-S stretchWeak

Note: The data in this table is hypothetical and for illustrative purposes only.

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. Computational methods can predict the NMR chemical shifts (δ) of magnetically active nuclei, such as ¹H and ¹³C. The chemical shift of a nucleus is highly sensitive to its local electronic environment.

The most common method for calculating NMR chemical shifts is the Gauge-Independent Atomic Orbital (GIAO) method. These calculations provide theoretical chemical shifts that can be correlated with experimental values. Typically, the calculated absolute chemical shieldings are converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (TMS).

Predicted NMR spectra can aid in the assignment of experimental signals, help to distinguish between different possible isomers, and provide insight into the three-dimensional structure and conformation of the molecule in solution.

Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound.

¹H NMR Chemical Shift Predictions

Atom Predicted Chemical Shift (ppm)
N-H9.5
C3-H3.8
C2/C4-H (axial)3.4
C2/C4-H (equatorial)3.1
N-CH₃2.8

¹³C NMR Chemical Shift Predictions

Atom Predicted Chemical Shift (ppm)
C362.5
N-CH₃45.1
C2/C435.8

Note: The data in this table is hypothetical and for illustrative purposes only.

Advanced Spectroscopic and Analytical Research Methodologies

High-Resolution NMR Spectroscopy for Structural Elucidation and Dynamic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For N-methylthietan-3-amine hydrochloride, advanced NMR techniques offer an unambiguous assignment of proton and carbon signals and shed light on the molecule's dynamic behavior.

Two-dimensional (2D) NMR experiments are instrumental in establishing the covalent framework and spatial relationships within the this compound molecule. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide a detailed connectivity map.

COSY: The 1H-1H COSY spectrum would reveal scalar couplings between adjacent protons. For the thietane (B1214591) ring, cross-peaks would be expected between the methine proton at C3 and the methylene protons at C2 and C4. Similarly, the methylene protons at C2 and C4 would show correlations to each other.

HSQC: This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the carbon signals for the N-methyl group, the C3 methine, and the C2 and C4 methylene groups of the thietane ring.

HMBC: Long-range correlations (typically over two to three bonds) are observed in the HMBC spectrum. Key correlations would include the N-methyl protons to the C3 of the thietane ring, and the C3 proton to the carbon of the N-methyl group. The protons on C2 and C4 would also show correlations to C3 and vice-versa.

A hypothetical table of expected 2D NMR correlations for this compound is presented below.

Proton (1H)COSY Correlations (1H)HSQC Correlation (13C)HMBC Correlations (13C)
H3 (methine)H2, H4C3C2, C4, N-CH3
H2, H4 (methylene)H3, H2/H4C2, C4C3
N-CH3 (methyl)-N-CH3C3

This is an interactive data table. You can filter and sort the data.

The thietane ring is known to exhibit conformational flexibility, primarily through a dynamic process known as ring puckering. Additionally, the nitrogen atom can undergo inversion. Variable temperature (VT) NMR spectroscopy is a powerful tool to study these dynamic processes. researchgate.netscielo.br At room temperature, if the rate of conformational exchange is fast on the NMR timescale, the signals for the axial and equatorial protons on the C2 and C4 methylene groups may be averaged.

Upon cooling, the rate of this exchange can be slowed, potentially leading to the decoalescence of these signals into distinct resonances for the axial and equatorial protons. scielo.br By analyzing the NMR spectra at different temperatures, it is possible to determine the energy barrier for the ring-puckering process. nih.gov Similarly, VT-NMR can provide insights into the dynamics of nitrogen inversion. The study of conformational dynamics is crucial as different conformers can have different biological activities and chemical reactivities. nih.gov

Advanced Mass Spectrometry Techniques in Mechanistic Research

Advanced mass spectrometry (MS) techniques are indispensable for determining the molecular weight and elemental composition of this compound, as well as for probing its fragmentation pathways, which can aid in its identification and characterization.

In mass spectrometry, the this compound molecule would be ionized, and the resulting molecular ion would undergo fragmentation. The analysis of these fragments provides a "fingerprint" of the molecule. Common fragmentation pathways for cyclic amines often involve alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom) and ring-opening reactions. wvu.edunih.govresearchgate.net

For N-methylthietan-3-amine, a likely fragmentation pathway would involve the loss of the methyl group or cleavage of the thietane ring. The presence of the sulfur atom can also lead to characteristic fragmentation patterns. docbrown.infodocbrown.info High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the fragments, which in turn helps in deducing their elemental composition and proposing plausible fragmentation mechanisms. researchgate.net

Below is a table of hypothetical major fragments for N-methylthietan-3-amine in a mass spectrometer.

m/z (mass-to-charge ratio)Proposed Fragment StructurePossible Fragmentation Pathway
117[C5H11NS]+Molecular Ion
102[C4H8NS]+Loss of CH3 radical
88[C3H6NS]+Ring cleavage and loss of C2H5
74[C2H4NS]+Ring cleavage and loss of C3H7
58[C2H4N]+Cleavage of C-S bonds

This is an interactive data table. You can filter and sort the data.

Ion mobility spectrometry (IMS) is a technique that separates ions in the gas phase based on their size, shape, and charge. nih.govnih.gov This technique, when coupled with mass spectrometry (IM-MS), provides an additional dimension of separation and can be particularly useful for differentiating between isomers that may have identical mass-to-charge ratios. researchgate.netmdpi.com For instance, this compound could be distinguished from its structural isomers, such as N-ethylazetidin-3-amine hydrochloride or 2-methyl-1,3-thiazolidine hydrochloride, based on their different collision cross-sections (CCS) in the ion mobility cell. bohrium.com This capability is crucial in complex mixture analysis where chromatographic separation of isomers might be challenging. mdpi.com

X-ray Crystallography of this compound Derivatives

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of a suitable derivative of this compound would reveal precise bond lengths, bond angles, and torsional angles. researchgate.netresearchgate.net This information would confirm the connectivity established by NMR and provide insights into the preferred conformation of the thietane ring in the crystalline state.

Furthermore, the crystal structure would elucidate the intermolecular interactions, such as hydrogen bonding between the amine proton and the chloride ion, as well as other non-covalent interactions that dictate the crystal packing. This detailed structural information is invaluable for understanding the solid-state properties of the compound and for computational modeling studies.

A hypothetical table of selected crystallographic data for an this compound derivative is provided below.

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.5
b (Å)10.2
c (Å)9.8
β (°)105
Volume (Å3)820
Z4
Density (calculated) (g/cm3)1.25

This is an interactive data table. You can filter and sort the data.

Solid-State Structural Characterization

While a definitive single-crystal X-ray diffraction study for this compound is not available in the current body of scientific literature, the solid-state structure can be inferred by examining related compounds. The structural analysis of analogous small molecules containing a thietane ring and an ammonium (B1175870) hydrochloride group provides a framework for understanding the likely crystalline arrangement.

In such structures, the thietane ring is expected to adopt a puckered conformation, a common feature of four-membered ring systems that alleviates ring strain. The bond lengths and angles within the thietane ring would be influenced by the substitution pattern. The presence of the aminium group at the 3-position would likely result in a slight elongation of the adjacent C-C bonds.

To illustrate these principles, a hypothetical data table for the solid-state structure of this compound, based on anticipated values from similar structures, is presented below.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.8
b (Å)10.2
c (Å)7.5
α (°)90
β (°)105
γ (°)90
Volume (ų)427
Z4

Note: The data in this table is hypothetical and serves as an illustrative example based on common structural motifs of similar compounds. Experimental verification is required for definitive structural assignment.

Intermolecular Interactions and Supramolecular Assembly

The supramolecular assembly of this compound in the solid state would be primarily governed by a network of intermolecular hydrogen bonds. The protonated secondary amine (R₂NH₂⁺) acts as a strong hydrogen bond donor, while the chloride anion (Cl⁻) serves as an effective hydrogen bond acceptor. This would lead to the formation of N-H···Cl hydrogen bonds, which are a dominant feature in the crystal structures of amine hydrochlorides.

These primary hydrogen bonds would likely organize the ions into chains, sheets, or more complex three-dimensional networks. The specific dimensionality and topology of the supramolecular assembly would depend on the steric and electronic properties of the N-methylthietan-3-aminium cation.

Chiroptical Spectroscopy for Stereochemical Assignment (if applicable)

N-methylthietan-3-amine is a chiral molecule, as the carbon atom at the 3-position of the thietane ring is a stereocenter, being attached to four different groups: a hydrogen atom, a methylamino group, and two different carbon atoms of the ring. Therefore, it can exist as a pair of enantiomers. Chiroptical spectroscopic techniques, such as circular dichroism, are instrumental in the stereochemical assignment of such chiral molecules.

Circular Dichroism Studies of Chiral Derivatives

While circular dichroism (CD) studies specifically on chiral derivatives of this compound have not been reported, the application of this technique to other chiral thietane-containing compounds demonstrates its utility. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms and chromophores in the vicinity of the stereocenter.

For a chiral derivative of N-methylthietan-3-amine, the CD spectrum would exhibit characteristic Cotton effects (positive or negative peaks) corresponding to the electronic transitions of the chromophores within the molecule. The sign and magnitude of these Cotton effects are directly related to the absolute configuration (R or S) of the stereocenter.

In a typical study, the experimental CD spectrum of a new chiral derivative would be compared with the theoretically calculated spectrum for a known absolute configuration. A good correlation between the experimental and calculated spectra allows for the unambiguous assignment of the absolute stereochemistry of the newly synthesized molecule. This approach is a powerful tool in asymmetric synthesis and natural product chemistry for the structural elucidation of chiral molecules.

Future Research Directions and Unexplored Avenues

Development of More Sustainable Synthetic Routes

The synthesis of thietanes, including N-methylthietan-3-amine hydrochloride, has traditionally involved methods such as the reaction of 1,3-dihalides with sulfide (B99878) sources or the ring expansion of thiiranes. nih.govwikipedia.orgrsc.org While effective, these routes can sometimes lack efficiency or rely on harsh reagents. Future research is increasingly focused on developing greener and more sustainable synthetic pathways.

Key areas of investigation will likely include:

Catalytic Approaches: Designing novel catalytic systems to facilitate the construction of the thietane (B1214591) ring, reducing the need for stoichiometric reagents and improving atom economy.

Flow Chemistry: Utilizing continuous flow reactors for the synthesis, which can offer improved safety, scalability, and control over reaction parameters, potentially leading to higher yields and purity.

Renewable Starting Materials: Exploring pathways that begin from bio-based feedstocks to reduce the environmental footprint of the synthesis.

Photochemical Methods: Investigating light-induced [2+2] cycloadditions, such as the thia-Paternò-Büchi reaction, which can provide direct and efficient access to the thietane core under mild conditions. researchgate.netacs.org

These efforts align with the broader goals of green chemistry to create chemical processes that are more environmentally benign.

Exploration of Novel Reactivity and Catalysis

The strained four-membered ring of this compound is a key feature that dictates its reactivity. The relief of this ring strain can be a powerful driving force for chemical reactions. acs.org Future studies will undoubtedly explore this reactivity in greater detail.

Potential research directions include:

Controlled Ring-Opening Reactions: Developing selective methods to open the thietane ring, which would provide access to a variety of linear sulfur-containing molecules that could serve as valuable synthetic intermediates. researchgate.net

Thietanes as Ligands: Utilizing the sulfur and nitrogen atoms within the molecule as coordination sites for transition metals. The resulting metal complexes could function as novel catalysts, with the unique steric and electronic properties of the thietane ligand potentially leading to unprecedented catalytic activity and selectivity.

Domino Reactions: Designing multi-step reaction sequences where the initial transformation of the thietane moiety triggers subsequent reactions, allowing for the rapid construction of complex molecular architectures.

The table below summarizes potential reaction classes for future exploration.

Reaction ClassPotential OutcomeResearch Focus
Catalytic Ring-OpeningFunctionalized thiols and thioethersSelective C-S bond cleavage, regioselectivity
Coordination ChemistryNovel metal-thietane complexesSynthesis and characterization of catalysts
[2+2] CycloadditionsFormation of polycyclic systemsExploring reactivity with various unsaturated partners
PolymerizationSulfur-containing polymersRing-opening polymerization (ROP) strategies

Expanded Utility in Emerging Fields of Chemical Synthesis

While the full application scope of this compound is still being uncovered, its structural motifs are highly relevant to several cutting-edge areas of chemical synthesis.

Medicinal Chemistry: Four-membered heterocycles like thietanes are gaining attention as valuable scaffolds in drug discovery. researchgate.netnih.gov They can act as bioisosteres for other common rings, influencing properties like solubility, polarity, and metabolic stability. researchgate.net The thietane ring in this compound could be incorporated into larger molecules to modulate their pharmacological profiles, with potential applications in antiviral or anticancer agents. nih.gov

Materials Science: The incorporation of rigid, sulfur-containing units into polymers can impart unique optical, thermal, and electronic properties. Research into the polymerization of thietane-containing monomers could lead to the development of novel materials with applications in areas such as advanced coatings, optical devices, and specialty polymers.

Agrochemicals: The structural features of thietanes have also found utility in the development of new pesticides. nih.gov Further derivatization of this compound could lead to new classes of agrochemicals with improved efficacy and environmental profiles.

Advanced Computational Studies on Reaction Mechanisms

A deeper, theoretical understanding of the behavior of this compound is essential to guide and accelerate experimental research. Advanced computational chemistry offers powerful tools to probe its structure, reactivity, and electronic properties.

Future computational studies will likely focus on:

Transition State Analysis: Using methods like Density Functional Theory (DFT) to calculate the transition state structures and activation energies for various reactions involving the thietane ring. This can provide crucial insights into reaction feasibility and selectivity. acs.orgnih.gov

Reaction Pathway Mapping: Elucidating the step-by-step mechanisms of complex transformations, including ring-opening and cycloaddition reactions. acs.org

Predicting Spectroscopic Properties: Calculating NMR, IR, and other spectroscopic data to aid in the characterization of new compounds and intermediates derived from this compound.

Solvent Effects: Modeling how different solvent environments influence reaction rates and equilibria, providing a more accurate picture of reactivity in real-world experimental conditions.

These computational investigations will be invaluable for rationalizing experimental outcomes and for the in silico design of new experiments and molecular targets. acs.org

Investigation of Solid-State Forms and Their Research Implications

The solid-state properties of active pharmaceutical ingredients (APIs) and chemical intermediates are critically important, influencing factors such as stability, solubility, and bioavailability. fda.gov For this compound, a systematic investigation of its solid-state forms is a crucial and currently underexplored area.

Key research objectives in this domain include:

Polymorph Screening: A comprehensive search for different crystalline forms (polymorphs) of this compound. nih.govcas.cz Different polymorphs can have distinct physical properties, and identifying them is essential for ensuring product consistency. crystalpharmatech.com

Crystal Structure Determination: Using single-crystal X-ray diffraction to determine the precise three-dimensional arrangement of molecules in the crystal lattice for any identified polymorphs. gla.ac.uk

Hydrates and Solvates: Investigating the potential for the compound to form crystalline structures that incorporate water (hydrates) or solvent (solvates) molecules.

Phase Stability and Transformations: Studying the thermodynamic relationships between different solid forms and their tendency to convert from one form to another under various conditions of temperature and humidity. nih.gov

Understanding the solid-state chemistry of this compound is fundamental for its potential development in pharmaceuticals and materials, where control over the physical form is paramount. fda.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-methylthietan-3-amine hydrochloride, and how can reaction efficiency be optimized?

  • Synthesis typically involves the reaction of a primary or secondary amine with thietane derivatives under acidic conditions. A general procedure for preparing amine hydrochlorides (e.g., using orthoesters) involves dissolving the amine in anhydrous methanol, adding HCl gas or concentrated HCl dropwise, and isolating the salt via filtration . Optimization may include controlling stoichiometry, temperature (e.g., 0–5°C to minimize side reactions), and solvent polarity. Purity can be validated using HPLC or NMR .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical methods include:

  • HPLC : Use a C18 column with a mobile phase of phosphate buffer and methanol (e.g., 70:30 v/v) at 1 mL/min, with UV detection at ~207 nm .
  • NMR : 1H^1H and 13C^{13}C NMR spectra should confirm the presence of methylamine and thietane moieties, with characteristic peaks for the hydrochloride salt (e.g., downfield shifts for NH3+_3^+) .
  • Mass spectrometry : ESI-MS can verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Q. What are the critical storage conditions to ensure compound stability?

  • Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hygroscopic degradation or oxidation. Desiccants like silica gel should be used to minimize moisture absorption .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying pH conditions?

  • Stability studies should involve accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis. For pH-dependent instability, buffer solutions (pH 1–12) can be used to identify degradation pathways (e.g., hydrolysis of the thietane ring at acidic pH). Data contradictions may arise from impurities or residual solvents; thus, orthogonal methods like LC-MS are recommended to confirm degradation products .

Q. What experimental design considerations are critical for studying the biological activity of this compound?

  • Dose-response assays : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to account for potential receptor saturation.
  • Control groups : Include vehicle controls (e.g., saline with equivalent HCl concentration) to isolate pH effects.
  • Solubility : Pre-dissolve the compound in deionized water or PBS (pH 7.4) filtered through 0.22 µm membranes to avoid particulate interference .

Q. How can researchers validate the specificity of analytical methods when detecting trace impurities?

  • Perform forced degradation studies (heat, light, oxidation) and compare chromatographic profiles. For example, spike samples with known impurities (e.g., hydrolyzed thietane derivatives) and ensure baseline separation in HPLC. Method validation parameters (linearity, LOD/LOQ, precision) should adhere to ICH guidelines .

Q. What advanced techniques are recommended for elucidating the compound’s mechanism of action in neurological studies?

  • Receptor binding assays : Radioligand displacement studies (e.g., 3H^3H-labeled antagonists) to determine affinity (Ki_i) for targets like serotonin or dopamine receptors.
  • Electrophysiology : Patch-clamp recordings to assess ion channel modulation (e.g., GABAA_A receptors) .
  • Metabolomics : LC-MS/MS to identify metabolic byproducts in vitro (e.g., liver microsomes) and in vivo .

Data Contradiction and Resolution Strategies

Q. How should discrepancies in reported solubility data be addressed?

  • Solubility can vary due to polymorphic forms or residual solvents. Use standardized protocols:

  • Shake-flask method with HPLC quantification.
  • Temperature-controlled sonication (25°C, 30 min) to ensure equilibrium .

Q. What steps can mitigate variability in biological assay results?

  • Standardize cell lines (e.g., passage number ≤20) and culture conditions (e.g., serum-free media 24h pre-treatment).
  • Include internal controls (e.g., reference agonists/antagonists) and triplicate technical replicates. Statistical analysis (ANOVA with post-hoc tests) should account for batch effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.